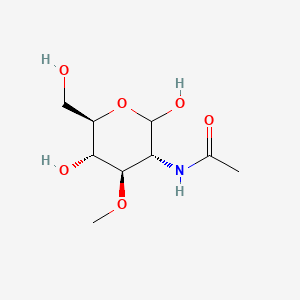

2-乙酰氨基-2-脱氧-3-O-甲基-D-吡喃葡萄糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

3-O-甲基-N-乙酰-D-葡萄糖胺在科学研究中有几个应用:

化学: 用作研究酶动力学,特别是N-乙酰葡萄糖胺激酶等酶的工具.

生物学: 有助于理解涉及己糖胺及其衍生物的代谢途径.

医学: 在开发代谢疾病抑制剂方面具有潜在应用.

工业: 用于生产生物活性化合物和作为研究试剂.

生化分析

Biochemical Properties

In biochemical reactions, NAGKi interacts with various enzymes, proteins, and other biomoleculesIt is known that NAGKi can exhibit a concentration-dependent reduction of D-[3H]glucosamine incorporation into isolated glycosaminoglycans (GAGs), without affecting L-[14C]leucine incorporation into total protein synthesis . This suggests that NAGKi may compete for the same metabolic pathways .

Cellular Effects

NAGKi has been observed to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of NAGKi involves its interactions at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, NAGKi may exert its effects by diluting the specific activity of cellular D-[3H]glucosamine and by competing for the same metabolic pathways .

准备方法

合成路线和反应条件: 3-O-甲基-N-乙酰-D-葡萄糖胺的合成通常涉及N-乙酰-D-葡萄糖胺的甲基化。 反应条件通常包括在碱(如氢氧化钠)的存在下使用甲基化试剂(如甲基碘或硫酸二甲酯) .

工业生产方法: 虽然3-O-甲基-N-乙酰-D-葡萄糖胺的具体工业生产方法没有得到广泛的记录,但一般方法涉及在受控条件下进行大规模甲基化反应,以确保高产率和纯度 .

化学反应分析

反应类型: 3-O-甲基-N-乙酰-D-葡萄糖胺主要由于甲基的存在而发生取代反应。 它也可以参与磷酸化反应,特别是抑制N-乙酰葡萄糖胺激酶对葡萄糖的磷酸化 .

常用试剂和条件:

甲基化: 甲基碘或硫酸二甲酯与碱(如氢氧化钠).

磷酸化抑制: 该化合物在葡萄糖存在下抑制N-乙酰葡萄糖胺激酶.

主要产物: 甲基化反应的主要产物是3-O-甲基-N-乙酰-D-葡萄糖胺本身。 在磷酸化抑制研究中,主要的观察结果是葡萄糖磷酸化减少 .

作用机制

3-O-甲基-N-乙酰-D-葡萄糖胺的主要作用机制涉及抑制N-乙酰葡萄糖胺激酶和N-乙酰甘露糖胺激酶。 这种抑制是通过竞争性结合发生的,其中化合物与天然底物竞争酶活性位点 . 这导致葡萄糖和其他相关糖的磷酸化减少 .

类似化合物:

N-乙酰-D-葡萄糖胺: N-乙酰葡萄糖胺激酶的天然底物.

N-乙酰甘露糖胺: N-乙酰甘露糖胺激酶的另一个底物.

独特性: 3-O-甲基-N-乙酰-D-葡萄糖胺由于其甲基而具有独特性,这使得它能够作为特定激酶的有效抑制剂而不会影响其他酶(如葡萄糖激酶) . 这种特异性使其成为生物化学研究中的一种有价值的工具 .

相似化合物的比较

N-acetyl-D-glucosamine: The natural substrate for N-acetylglucosamine kinase.

N-acetylmannosamine: Another substrate for N-acetylmannosamine kinase.

Uniqueness: 3-O-Methyl-N-acetyl-D-glucosamine is unique due to its methyl group, which allows it to act as a potent inhibitor of specific kinases without affecting other enzymes like glucokinase . This specificity makes it a valuable tool in biochemical research .

属性

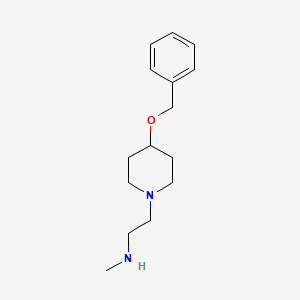

IUPAC Name |

N-[(3R,4R,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO6/c1-4(12)10-6-8(15-2)7(13)5(3-11)16-9(6)14/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7-,8-,9?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGSBXSSPNINRW-VARJHODCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60692824 |

Source

|

| Record name | 2-Acetamido-2-deoxy-3-O-methyl-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94825-74-8 |

Source

|

| Record name | 2-Acetamido-2-deoxy-3-O-methyl-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

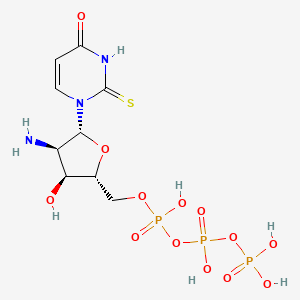

![azane;[(1R,2S,4S,5S)-4-[2-iodo-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate](/img/structure/B609319.png)

![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B609320.png)

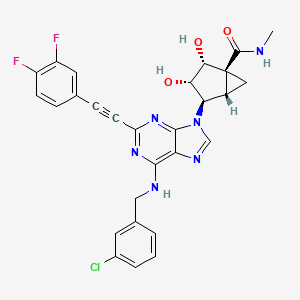

![N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;dihydrochloride](/img/structure/B609332.png)

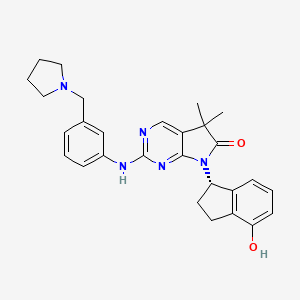

![1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide](/img/structure/B609342.png)